SN2 Reactivity: Bromomethylcycloheptane Outperforms Cyclohexyl and Cyclopentyl Analogs by Up to 2.8-Fold
In a direct comparative kinetic study, the second-order rate constants for the reaction of bromomethylcycloalkanes with sodium thiophenoxide in absolute ethanol were determined at temperatures from 35 to 50 °C. The relative reactivity order was unequivocally established as bromomethylcycloheptane > bromomethylcyclohexane > isobutyl bromide > bromomethylcyclopentane [1]. At 35 °C, the observed relative rates were approximately 2.83 for bromomethylcycloheptane vs. 1.00 for bromomethylcyclopentane, representing a nearly threefold rate advantage. Against bromomethylcyclohexane (relative rate ~1.53–1.55 at 35 °C), the cycloheptane derivative still displays an approximate 1.8-fold enhancement [1][2]. This reactivity gain is attributed to reduced steric shielding of the backside of the α-carbon in the more flexible cycloheptane system.
| Evidence Dimension | Relative SN2 reactivity toward thiophenoxide ion (35 °C) |
|---|---|
| Target Compound Data | Relative rate ≈ 2.83 (bromomethylcycloheptane) |
| Comparator Or Baseline | Bromomethylcyclohexane (relative rate ≈ 1.53–1.55), Bromomethylcyclopentane (relative rate = 1.00), Isobutyl bromide (relative rate ≈ 2.00) |
| Quantified Difference | ~1.8-fold higher than bromomethylcyclohexane; ~2.8-fold higher than bromomethylcyclopentane |
| Conditions | Sodium thiophenoxide in absolute ethanol, 35–50 °C, second-order kinetic conditions, product verified as alkyl phenyl sulfide. |
Why This Matters
A nearly threefold rate advantage in SN2 displacement translates to faster reaction times, lower catalyst/reagent loading, and potentially higher throughput in library synthesis—directly impacting cost and efficiency in medicinal chemistry campaigns.
- [1] Royals, E. E.; Neal, A. H. Relative Reactivities of the Common Ring Bromomethylcycloalkanes. J. Org. Chem. 1956, 21 (12), 1448–1453. View Source
- [2] Royals, E. E.; Neal, A. H. Relative Reactivities of the Common Ring Bromomethylcycloalkanes. Datapdf.com transcript of J. Org. Chem. 1956, Table III relative rates. View Source
